N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a benzothiazole-based acetamide derivative characterized by a fluorine atom at the 4-position of the benzo[d]thiazole ring and a methylthio (-SMe) group at the para position of the phenylacetamide moiety. This structure combines the electron-withdrawing fluorine atom, which enhances metabolic stability and binding interactions, with the lipophilic methylthio group, which may improve membrane permeability and target affinity . The compound is synthesized via nucleophilic substitution or coupling reactions involving chloroacetamide intermediates and functionalized amines, as observed in analogous syntheses of related thiazole-acetamide derivatives .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-21-11-7-5-10(6-8-11)9-14(20)18-16-19-15-12(17)3-2-4-13(15)22-16/h2-8H,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJGEAIQVCRERI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The molecular formula of this compound indicates a complex structure that includes a fluorobenzo[d]thiazole moiety and a methylthio-substituted phenyl group. The synthesis typically involves the reaction of 4-fluorobenzo[d]thiazole with 4-(methylthio)benzoic acid under conditions that favor amide formation, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .
Antibacterial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antibacterial properties. For instance, in vitro studies have demonstrated that related compounds show effective inhibition against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis .
Table 1: Antibacterial Efficacy of Related Compounds
| Compound | EC50 (µM) | Bacterial Strain |
|---|---|---|
| Compound A1 | 156.7 | Xanthomonas oryzae |
| Compound A4 | 194.9 | Xanthomonas axonopodis |
| Thiodiazole Copper | 545.2 | Xanthomonas oryzae |
The EC50 values indicate that this compound may possess superior antibacterial activity compared to traditional bactericides .
While specific mechanisms for this compound have yet to be fully elucidated, studies on structurally similar compounds suggest that they may disrupt bacterial cell membranes, leading to cell lysis. Scanning electron microscopy (SEM) has shown that these compounds can cause significant morphological changes in bacterial cells, indicating membrane damage .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Preliminary studies suggest that substituents on the benzene ring significantly influence antibacterial efficacy. For example, the presence of electron-withdrawing groups such as fluorine enhances activity compared to electron-donating groups .
Table 2: Influence of Substituents on Antibacterial Activity
| Substituent | Activity Level |
|---|---|
| Fluorine (F) | High |
| Chlorine (Cl) | Moderate |
| Bromine (Br) | Low |
This trend highlights the importance of careful selection of substituents in drug design aimed at enhancing biological activity.
Case Studies
Recent investigations into related thiazole derivatives have demonstrated promising results in both antibacterial and nematicidal activities. For instance, one study reported a compound exhibiting 100% mortality against Meloidogyne incognita at a concentration of 500 μg/mL, showcasing the potential utility of these compounds beyond just antibacterial applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the benzothiazole ring, the phenylacetamide moiety, or the inclusion of additional heterocycles. Key comparisons include:
N-(6-Trifluoromethylbenzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide (21) Substituents: A trifluoromethyl (-CF₃) group replaces fluorine at the 6-position of benzothiazole, and the phenyl ring has a propargyloxy group instead of methylthio. The propargyloxy group introduces alkyne reactivity, enabling click chemistry modifications . Yield: 61% (vs.
N-(4-(p-Tolyl)thiazol-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide (17)
- Substituents : A p-tolyl group on the thiazole ring and a piperazine-linked methoxyphenyl group replace the fluorobenzo[d]thiazole and methylthiophenyl groups.
- Impact : The piperazine moiety enhances solubility and hydrogen-bonding capacity, while the p-tolyl group contributes to hydrophobic interactions .
- Melting Point : 297–298°C (higher than many fluorinated analogs, suggesting increased crystallinity).
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) Substituents: A triazole-benzodiazole hybrid replaces the methylthiophenyl group. Impact: The triazole ring enhances π-π stacking and metal coordination, while the benzodiazole may improve DNA intercalation properties .
Physicochemical Properties
*Calculated based on structural data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
